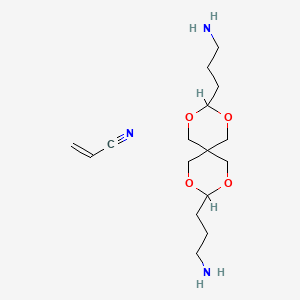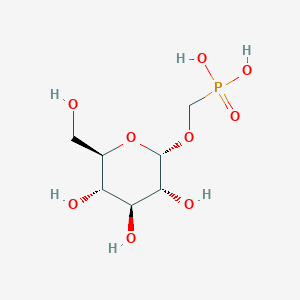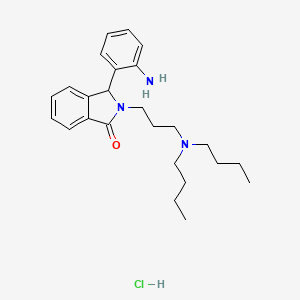
2-(Di-n-butylaminopropyl)-3-(2-aminophenyl)isoindolin-1-one hydrochloride dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Di-n-butylaminopropyl)-3-(2-aminophenyl)isoindolin-1-one hydrochloride dihydrate: is a complex organic compound with a unique structure. Let’s break down its name:
2-(Di-n-butylaminopropyl): This part of the compound contains a di-n-butylamine group attached to a propyl chain.
3-(2-aminophenyl)isoindolin-1-one: Here, we have an isoindolinone core with an aminophenyl substituent.
Hydrochloride dihydrate: The compound exists as a hydrochloride salt and includes two water molecules (dihydrate form).
Preparation Methods
The synthetic routes for this compound can vary, but one common method involves the following steps:
-
Isoindolinone Synthesis
- Start with aniline (2-aminophenylamine).
- React aniline with phthalic anhydride to form the isoindolinone core.
- Introduce the di-n-butylamine group using appropriate reagents.
- Isolate the intermediate compound.
-
Hydrochloride Salt Formation
- Dissolve the intermediate compound in hydrochloric acid.
- Precipitate the hydrochloride salt by adding a suitable solvent (e.g., diethyl ether).
- Collect the solid product.
Chemical Reactions Analysis
Oxidation: The isoindolinone core can undergo oxidation reactions, leading to various derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The di-n-butylamine group can be substituted with other alkyl or aryl groups.
Common Reagents: Sodium borohydride (for reduction), acetic anhydride (for acetylation), and various halogenating agents.
Major Products: Hydrochloride salts of modified isoindolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., as enzyme inhibitors).
Medicine: Research on its pharmacological properties (e.g., antitumor, anti-inflammatory).
Industry: Limited industrial applications due to its complexity.
Mechanism of Action
Molecular Targets: Likely interacts with enzymes or receptors due to its structural features.
Pathways: Further studies needed to elucidate specific pathways.
Comparison with Similar Compounds
Similar Compounds: Compare with isoindolinone derivatives, such as 3-aminophenylisoindolin-1-one.
Uniqueness: The combination of di-n-butylamine and aminophenyl groups sets it apart.
Remember that this compound’s research is ongoing, and new findings may emerge
Properties
CAS No. |
116870-76-9 |
|---|---|
Molecular Formula |
C25H36ClN3O |
Molecular Weight |
430.0 g/mol |
IUPAC Name |
3-(2-aminophenyl)-2-[3-(dibutylamino)propyl]-3H-isoindol-1-one;hydrochloride |
InChI |
InChI=1S/C25H35N3O.ClH/c1-3-5-16-27(17-6-4-2)18-11-19-28-24(22-14-9-10-15-23(22)26)20-12-7-8-13-21(20)25(28)29;/h7-10,12-15,24H,3-6,11,16-19,26H2,1-2H3;1H |
InChI Key |
SRYFERNIQDFVFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCN1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


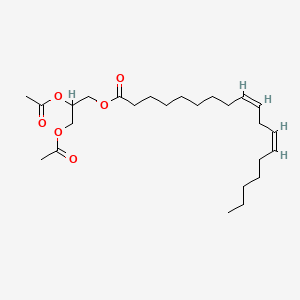
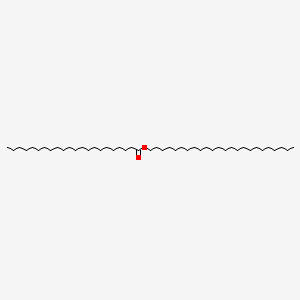

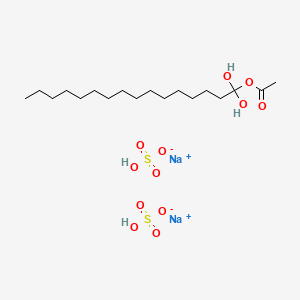



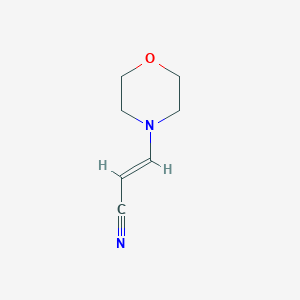

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)

